1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine
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Overview
Description
1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with an oxazole moiety and a methylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves multiple steps, typically starting with the preparation of the oxazole ring followed by its attachment to the piperidine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halogens or organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE can be compared with other similar compounds, such as:
1-(4-methylbenzenesulfonyl)-4-[2-(2-methylpropyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidine: This compound shares the piperidine and methylbenzenesulfonyl groups but differs in the heterocyclic ring structure.
1-(4-methylbenzenesulfonyl)-4-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]piperidine: Another similar compound with a different heterocyclic ring, highlighting the versatility of the piperidine scaffold in drug design
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O3S/c1-12-6-8-14(9-7-12)22(19,20)15-16(21-13(2)17-15)18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
FPVODTNFJLLPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCCCC3 |
Origin of Product |
United States |
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